molecular formula C18H19NO3 B276630 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid

3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid

Cat. No. B276630
M. Wt: 297.3 g/mol
InChI Key: ZMOOYUPZTOBGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid, also known as ABAM, is a chemical compound that has attracted attention in scientific research due to its potential application in the field of medicine. ABAM is a derivative of benzoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid is not fully understood. However, it has been suggested that 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators. 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has several advantages for lab experiments. It is easy to synthesize and has low toxicity. 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid is also stable under various conditions, making it suitable for use in different experimental settings. However, 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid. One area of research is to investigate the potential of 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another area of research is to explore the mechanism of action of 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid and its effects on different pathways. Additionally, future research could focus on improving the solubility and bioavailability of 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid, as well as developing more efficient synthesis methods.

Synthesis Methods

3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2-methylbenzoic acid with allyl bromide, followed by the reaction of the resulting product with 4-(aminomethyl)phenol. The final product is obtained by reacting the intermediate product with sodium hydroxide. Other methods include the reaction of 2-methylbenzoic acid with allyl alcohol, followed by the reaction of the resulting product with 4-(aminomethyl)phenol.

Scientific Research Applications

3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has been studied for its potential application in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. 3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-methyl-3-[(4-prop-2-enoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C18H19NO3/c1-3-11-22-15-9-7-14(8-10-15)12-19-17-6-4-5-16(13(17)2)18(20)21/h3-10,19H,1,11-12H2,2H3,(H,20,21)

InChI Key

ZMOOYUPZTOBGCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NCC2=CC=C(C=C2)OCC=C)C(=O)O

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=C(C=C2)OCC=C)C(=O)O

Origin of Product

United States

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